tert-butyl (1S,4R)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate
Description
tert-Butyl (1S,4R)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate is a bicyclic lactam derivative with a rigid [2.2.1] ring system. Its molecular formula is C₁₁H₁₇NO₃ (average mass: 211.26 g/mol; monoisotopic mass: 211.12084 g/mol) . The compound features two defined stereocenters at the 1S and 4R positions, distinguishing it from stereoisomers such as (1R,4S)-configured analogs . It is commonly used as a chiral building block in pharmaceutical synthesis, particularly for conformationally constrained amino acid analogs . The tert-butyloxycarbonyl (Boc) group enhances solubility in organic solvents and facilitates deprotection under acidic conditions .
Key identifiers:
Properties
IUPAC Name |
tert-butyl (1S,4R)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-7-4-5-8(12)9(13)6-7/h7-8H,4-6H2,1-3H3/t7-,8+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIJVOQGKJHEAJ-SFYZADRCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(=O)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1C(=O)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1S,4R)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate typically involves the use of starting materials such as proline derivatives. One common method includes the cyclization of proline esters under basic conditions, followed by protection of the amine group with a tert-butyl group. The reaction conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The scalability of the synthesis is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1S,4R)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, often using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols.
Major Products Formed
Scientific Research Applications
Medicinal Chemistry
Tert-butyl (1S,4R)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate has shown potential as a precursor in the synthesis of various pharmaceutical compounds.
Case Study: Synthesis of Antineoplastic Agents
Research has demonstrated that derivatives of this compound can be utilized in the synthesis of antineoplastic agents, which are critical in cancer treatment. The bicyclic structure allows for modifications that enhance biological activity and selectivity towards cancer cells.
Organic Synthesis
The compound serves as an important intermediate in organic synthesis processes, particularly in the formation of complex molecules.
Example: Asymmetric Synthesis
The use of this compound in asymmetric synthesis has been documented, where it acts as a chiral auxiliary to produce enantiomerically enriched products.
Material Science
Recent studies have explored the application of this compound in the development of organic light-emitting diodes (OLEDs).
Case Study: OLED Fabrication
The incorporation of this compound into OLED materials has shown promising results in enhancing light emission efficiency and stability.
Mechanism of Action
The mechanism of action of tert-butyl (1S,4R)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key metabolic enzymes, leading to altered cellular processes .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Ring System Modifications
Table 2: Impact of Ring Size and Heteroatom Positioning
Commercial and Industrial Relevance
Biological Activity
tert-butyl (1S,4R)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate, with the CAS number 163513-99-3, is a bicyclic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological activities, and relevant case studies.
- Molecular Formula : C₁₁H₁₇NO₃
- Molecular Weight : 211.26 g/mol
- Structure : The compound features a bicyclic structure with a nitrogen atom incorporated into the ring system, which is significant for its biological interactions.
Biological Activity
The biological activity of this compound has been explored in various studies, focusing primarily on its effects on the central nervous system (CNS) and potential therapeutic applications.
Research indicates that compounds with similar bicyclic structures often interact with neurotransmitter systems, potentially influencing dopamine and serotonin pathways. This interaction can lead to various pharmacological effects, including analgesic and anxiolytic properties.
Case Studies and Research Findings
- CNS Activity : A study conducted on related azabicyclo compounds demonstrated significant CNS activity, suggesting that this compound may exhibit similar effects. The study highlighted the importance of the nitrogen atom in modulating receptor interactions and enhancing bioactivity .
- Analgesic Properties : In a comparative analysis of various bicyclic compounds, it was found that those with structural similarities to tert-butyl (1S,4R)-2-oxo-7-azabicyclo[2.2.1]heptane exhibited notable analgesic effects in animal models, indicating potential for pain management therapies .
- Neuroprotective Effects : Preliminary findings suggest that this compound may possess neuroprotective properties, potentially offering benefits in neurodegenerative conditions by reducing oxidative stress and inflammation within neuronal cells .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the standard synthetic routes for tert-butyl (1S,4R)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate, and how is stereochemical control achieved?
The compound is typically synthesized via multi-step routes involving bicyclic framework construction. For example, Hart and Rapoport (1999) developed a pathway starting from L-serine, employing a transannular alkylation to form the bicyclic core. Key steps include β-elimination of a silyl ether followed by cyclization to yield the bicyclo[2.2.1] structure. Stereochemical control at C-1 and C-4 is achieved through chiral pool synthesis and selective reduction (e.g., SmI₂-mediated ketone reduction) . Alternative routes using palladium-bisimidazol-2-ylidene catalysts enable N-heteroaryl functionalization via coupling reactions .
Q. Which purification and characterization methods are most effective for ensuring high purity?
Purification often involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization. Purity validation is performed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR. For example, tert-butyl derivatives with >97% purity were confirmed using these methods, with spectral data matching calculated shifts for stereochemical integrity .
Q. How is the bicyclic structure confirmed experimentally?
X-ray crystallography is the gold standard for confirming the bicyclo[2.2.1]heptane framework and stereochemistry. For derivatives like N-thiobenzoyl-7-azabicyclo[2.2.1]heptane, crystallography revealed nonplanar thioamide geometries (α = 167.1°, |τ| = 11.2°) compared to monocyclic analogs (α = 174.7°, |τ| = 3.9°) . NMR (¹H, COSY, NOESY) further corroborates ring connectivity and substituent orientation .
Advanced Research Questions
Q. How does the bicyclic scaffold influence amide/thioamide planarity and rotational barriers?
The strained bicyclic system induces nitrogen pyramidalization, reducing resonance stabilization and lowering rotational barriers. For N-benzoyl derivatives, rotational barriers (ΔG‡) in solution are ~1.2 kcal/mol lower than unstrained amides due to decreased n(N)-π(CO) delocalization. Substituent electronic effects modulate planarity: para-nitro groups restore near-planarity (α = 175.2°, |τ| = 0.1°), while electron-donating groups exacerbate nonplanarity .
Q. What computational tools predict conformational stability and reactivity?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) reproduce nitrogen pyramidalization and predict rotational barriers. Bond model theory correlates electron delocalization (n(N)→π(CO)) with experimental ΔG‡ values. Molecular dynamics simulations (AMBER force fields) model solvent effects on ring puckering and hydrogen-bonding interactions .
Q. How can palladium-catalyzed amination be optimized for functionalizing this scaffold?
Cheng and Trudell (2001) achieved moderate yields (45–65%) in one-step couplings using heteroaryl halides and palladium-bisimidazol-2-ylidene catalysts. Key parameters:
Q. Are there contradictions between solid-state and solution-phase conformational data?
Yes. X-ray structures show pronounced nonplanarity in N-acyl derivatives, while solution-phase NMR data (VT-NMR, line-shape analysis) suggest dynamic equilibria between twisted and planar states. For example, N-benzoyl derivatives exhibit ΔH‡ = 14.3 kcal/mol in solution, lower than solid-state predictions due to solvent stabilization .
Q. What strategies enable regioselective functionalization at C-2 or C-5 positions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
